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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzyl bromide

Cat. No.: B1331587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 2-
to support research and development activities in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers
2-Fluoro-3-methoxybenzyl bromide is a substituted aromatic compound. The core of its structure is a benzene ring, substituted with a fluorine atom

bromomethyl group at the 1-position.

Table 1: Molecular Identifiers for 2-Fluoro-3-methoxybenzyl bromide

Identifier Value

CAS Number 447463-56-1[1]

Molecular Formula C₈H₈BrFO

Molecular Weight 219.05 g/mol [2]

Canonical SMILES COC1=C(F)C=CC=C1CBr

InChI InChI=1S/C8H8BrFO/c1-11-8-5-3-2-4-6(9)7(8)10/h2-

digraph "2_Fluoro_3_methoxybenzyl_bromide" {

graph [fontname="Arial", label="2-Fluoro-3-methoxybenzyl bromide", labelloc=t, fontsize=16, size="6,6", ratio=

node [fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Nodes for the benzene ring

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

// Nodes for the substituents

Br [label="Br"];

F [label="F"];

O [label="O"];

CH3 [label="CH3"];

CH2 [label="CH2"];
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// Edges for the benzene ring

C1 -- C2 [style=solid];

C2 -- C3 [style=bold];

C3 -- C4 [style=solid];

C4 -- C5 [style=bold];

C5 -- C6 [style=solid];

C6 -- C1 [style=bold];

// Edges for the substituents

C1 -- CH2 [style=solid];

CH2 -- Br [style=solid];

C2 -- F [style=solid];

C3 -- O [style=solid];

O -- CH3 [style=solid];

// Positioning the nodes

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

CH2 [pos="0,2!"];

Br [pos="0,3!"];

F [pos="-1.74,1!"];

O [pos="-1.74,-1!"];

CH3 [pos="-2.61,-0.5!"];

}

Molecular Structure of 2-Fluoro-3-methoxybenzyl bromide

Physicochemical Properties
The known physicochemical properties of 2-Fluoro-3-methoxybenzyl bromide are summarized in the table below. This data is essential for handling

Table 2: Physicochemical Properties of 2-Fluoro-3-methoxybenzyl bromide

Property Value

Molecular Weight 219.05 g/mol [2]

Appearance Not specified in search results

Boiling Point 247.5 °C

Density 1.488 g/cm³

Solubility Expected to be soluble in common organic solvents.

Spectroscopic Data
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While specific spectra for 2-Fluoro-3-methoxybenzyl bromide were not found in the performed searches, a commercial supplier indicates the availa

structure, the expected chemical shifts are outlined below. These predictions are based on standard chemical shift ranges for similar functional group

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C

Aromatic CH 6.8 - 7.4 110 - 140

-CH₂Br ~4.5 30 - 35

-OCH₃ ~3.9 55 - 60

Aromatic C-F - 150 - 165 (d, J

Aromatic C-O - 145 - 155

Aromatic C-CH₂Br - 130 - 140

Synthesis of 2-Fluoro-3-methoxybenzyl bromide
A definitive, detailed experimental protocol for the synthesis of 2-Fluoro-3-methoxybenzyl bromide was not explicitly found in the literature searches

synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2-fluoro-3-

bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solve

Proposed Experimental Protocol: Benzylic Bromination of 2-fluoro-3-methoxytoluene
Materials:

2-fluoro-3-methoxytoluene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Acetonitrile (CH₃CN)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxytoluene (1.0 equivalent) in acetonitrile.

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin

Spectrometry (GC-MS) to track the consumption of the starting material.

After the reaction is complete, cool the mixture to room temperature.

Filter the reaction mixture to remove the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-methoxybe

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure product.

Reaction Setup Reaction Workup

Dissolve 2-fluoro-3-methoxytoluene
in Acetonitrile Add NBS and AIBNStep 1 Reflux for 4-6 hoursStep 2 Monitor by TLC/GC-MSContinuous Cool to Room TemperatureReaction Complete Filter SuccinimideStep 3 Concentrate FiltrateStep 4 Liquid-Liquid ExtStep 5

Click to download full resolution via product page

Experimental Workflow for the Synthesis of 2-Fluoro-3-methoxybenzyl bromide

Safety and Handling
Benzyl bromides are generally lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoro-3-methoxybenzyl-bromide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United S

Phone: (601) 213-4426

Email: info@benchchem.com
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